molecular formula C6H3BClF3KNO2 B595180 Potassium (4-chloro-3-nitrophenyl)trifluoroborate CAS No. 1218908-71-4

Potassium (4-chloro-3-nitrophenyl)trifluoroborate

Cat. No.: B595180
CAS No.: 1218908-71-4
M. Wt: 263.449
InChI Key: PAXRNCOHQNLNIO-UHFFFAOYSA-N
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Description

Potassium (4-chloro-3-nitrophenyl)trifluoroborate is an organoboron compound widely used in organic synthesis, particularly in Suzuki–Miyaura cross-coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in the formation of carbon-carbon bonds .

Mechanism of Action

Target of Action

Potassium (4-chloro-3-nitrophenyl)trifluoroborate, as a member of the organoboron reagents, primarily targets the palladium (II) complexes in the Suzuki–Miyaura cross-coupling reactions . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, the organoboron reagents, such as this compound, are transferred from boron to palladium . This is a key step in the Suzuki–Miyaura cross-coupling reaction .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound plays a crucial role in this pathway by facilitating the formation of new carbon–carbon bonds .

Result of Action

The result of the action of this compound is the formation of new carbon–carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This leads to the synthesis of a wide range of organic compounds .

Action Environment

The action of this compound is influenced by several environmental factors. Notably, the compound is moisture- and air-stable, making it remarkably compliant with strong oxidative conditions . This stability allows the compound to maintain its efficacy in various environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium (4-chloro-3-nitrophenyl)trifluoroborate can be synthesized through the reaction of 4-chloro-3-nitrophenylboronic acid with potassium trifluoroborate. The reaction typically occurs in the presence of a base such as potassium carbonate and a solvent like methanol or ethanol. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions

Potassium (4-chloro-3-nitrophenyl)trifluoroborate primarily undergoes cross-coupling reactions, such as the Suzuki–Miyaura coupling. This reaction involves the formation of a carbon-carbon bond between the organoboron compound and an aryl or vinyl halide in the presence of a palladium catalyst .

Common Reagents and Conditions

    Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), solvents (e.g., ethanol, methanol).

    Conditions: Mild temperatures (room temperature to 80°C), inert atmosphere (e.g., nitrogen or argon).

Major Products

The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Potassium (4-chloro-3-nitrophenyl)trifluoroborate has several applications in scientific research:

    Chemistry: Used in the synthesis of complex organic molecules through cross-coupling reactions.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Utilized in the development of pharmaceutical intermediates and active compounds.

    Industry: Applied in the production of advanced materials and fine chemicals.

Comparison with Similar Compounds

Potassium (4-chloro-3-nitrophenyl)trifluoroborate is compared with other organotrifluoroborates such as:

  • Potassium phenyltrifluoroborate
  • Potassium (4-methoxyphenyl)trifluoroborate
  • Potassium (4-bromophenyl)trifluoroborate

Uniqueness

This compound is unique due to its specific substituents (chloro and nitro groups), which can influence the electronic properties and reactivity of the compound, making it suitable for specific synthetic applications .

Properties

IUPAC Name

potassium;(4-chloro-3-nitrophenyl)-trifluoroboranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BClF3NO2.K/c8-5-2-1-4(7(9,10)11)3-6(5)12(13)14;/h1-3H;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAXRNCOHQNLNIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC(=C(C=C1)Cl)[N+](=O)[O-])(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BClF3KNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50718663
Record name Potassium (4-chloro-3-nitrophenyl)(trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50718663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1218908-71-4
Record name Potassium (4-chloro-3-nitrophenyl)(trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50718663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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